2-(4-Nonylphenoxy)acetic acid
Description
2-(4-Nonylphenoxy)acetic acid (NPXA; CAS 3115-49-9) is a synthetic organic compound derived from acetic acid, featuring a nonylphenol group attached via an ether linkage. Its molecular formula is C₁₇H₂₆O₃, with a molecular weight of 278.39 g/mol . NPXA is widely used in biochemical research, particularly in studies involving enzyme inhibition (e.g., acetylcholinesterase) and cell culture applications . Structurally, the long nonyl chain confers significant lipophilicity, influencing its bioavailability and interaction with biological membranes.
Toxicological assessments indicate that NPXA is corrosive to the skin and eyes, with a No Observed Adverse Effect Level (NOAEL) of 20 mg/kg/day in rats. It exhibits weak estrogenic activity at high doses (≥200 mg/kg/day) but lacks genotoxicity or carcinogenicity in available studies .
Properties
IUPAC Name |
2-(4-nonylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISAHDHKGPWBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062850 | |
| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3115-49-9 | |
| Record name | 4-Nonylphenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-Nonylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(4-nonylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-nonylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (P-NONYLPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW0429MG8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone for ether formation, involving alkoxide generation from 4-nonylphenol and subsequent nucleophilic attack on chloroacetic acid. In a typical procedure:
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Reagents : 4-Nonylphenol, chloroacetic acid, sodium hydroxide.
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Conditions : Anhydrous DMSO, 120–140°C, nitrogen atmosphere.
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Mechanism : Deprotonation of 4-nonylphenol by NaOH forms a phenoxide ion, which displaces chloride from chloroacetic acid.
Yields range from 65–75%, with side products including unreacted starting materials and dimerized by-products. The use of DMSO enhances solubility of the phenolic intermediate, while copper catalysts (e.g., CuCl₂) improve reaction rates.
Ullmann Condensation for Ether Formation
Ullmann-type reactions employ copper catalysts to couple aryl halides with nucleophiles. Adapted for 2-(4-nonylphenoxy)acetic acid:
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Reagents : 4-Nonylphenol, sodium chloroacetate, copper(I) iodide.
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Conditions : DMSO, 150–160°C, 12–24 hours.
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Outcome : This method achieves 70–80% yield but requires rigorous exclusion of moisture and oxygen.
Comparative studies show Ullmann condensation offers superior regioselectivity over Williamson synthesis, albeit with higher energy input.
Industrial-Scale Ethoxylation and Esterification
While laboratory methods prioritize precision, industrial production often employs ethoxylation followed by esterification:
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Ethoxylation : 4-Nonylphenol reacts with ethylene oxide to form nonylphenol ethoxylates.
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Esterification : Ethoxylates are treated with chloroacetic acid under acidic conditions.
This two-step process, optimized for continuous flow reactors, achieves 85–90% conversion but faces challenges in separating ethoxylation by-products.
Optimization of Reaction Parameters
Catalyst Selection and Loading
Copper catalysts (e.g., CuCl₂, CuI) are pivotal in reducing activation energy. Trials indicate:
Solvent Effects on Reaction Kinetics
Polar aprotic solvents stabilize ionic intermediates:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMSO | 46.7 | 75 | 18 |
| DMF | 36.7 | 68 | 24 |
| NMP | 32.2 | 62 | 30 |
DMSO’s high polarity facilitates phenoxide solubility, accelerating nucleophilic substitution.
Temperature and Time Dependence
Elevated temperatures (140–160°C) favor kinetic control but risk decomposition. A balance is struck at 140°C for 18–24 hours, achieving 72% yield with minimal degradation.
Industrial Production Methods
Large-Scale Reactor Design
Continuous stirred-tank reactors (CSTRs) dominate industrial synthesis:
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Residence Time : 2–4 hours.
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Catalyst Recovery : Copper is precipitated via pH adjustment and filtered for reuse.
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Distillation : Solvents like DMSO are recovered under vacuum (50–100 mbar).
Purification Techniques
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Liquid-Liquid Extraction : Toluene removes unreacted 4-nonylphenol.
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Crystallization : Ethyl acetate/hexane mixtures precipitate the product at −20°C.
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Chromatography : Reserved for high-purity batches (>99%), using silica gel columns.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 65–75 | 120–140 | CuCl₂ | Moderate |
| Ullmann Condensation | 70–80 | 150–160 | CuI | High |
| Industrial Ethoxylation | 85–90 | 180–200 | H₂SO₄ | Very High |
The Ullmann method balances yield and scalability, whereas industrial ethoxylation excels in throughput despite higher energy costs.
Challenges and Considerations
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nonylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
1.1 Molecularly Imprinted Polymers (MIPs)
2-(4-Nonylphenoxy)acetic acid is utilized in the synthesis of Molecularly Imprinted Polymers, which are designed to selectively bind specific molecules. These polymers are employed in environmental science for the oxidative degradation of 4-nonylphenol and its by-products. Studies indicate that MIPs synthesized from this compound exhibit high retention rates (>90%) and significant degradation percentages (98-100%) under ozone and UV conditions, demonstrating their effectiveness in pollutant removal.
1.2 Biological Studies
In biological research, this compound has been investigated for its potential effects on enzyme activities, particularly as an inhibitor of acetylcholinesterase. This property suggests its relevance in neurobiological studies where modulation of neurotransmitter levels is critical. Additionally, research highlights its anti-androgenic and anti-estrogenic effects, raising concerns about endocrine disruption in wildlife and humans due to its structural similarity to estrogen .
1.3 Toxicological Assessments
Toxicological studies have evaluated the safety profile of this compound. It has been shown to be non-genotoxic in various assays and does not induce significant reproductive or developmental toxicity at certain dosage levels . However, it has demonstrated corrosive properties to skin and eyes, necessitating careful handling in laboratory settings.
Environmental Applications
2.1 Pollution Control
The compound's role in synthesizing MIPs also extends to environmental remediation efforts. Its ability to effectively degrade harmful pollutants like 4-nonylphenol positions it as a valuable tool in pollution control strategies aimed at reducing environmental toxicity.
2.2 Corrosion Inhibition
Research indicates that this compound can act as a corrosion inhibitor for metals and stainless steel, making it useful in various industrial applications where metal protection is necessary.
Industrial Applications
3.1 Detergents and Cleaning Products
Due to its surfactant properties, this compound is widely used in formulating detergents and cleaning agents. It enhances the cleaning efficacy of products such as dishwashing liquids, laundry powders, shampoos, and industrial cleaners.
3.2 Dyes and Printing Inks
The compound is also employed in the production of dyes and printing inks, contributing to the formulation of colorants that are stable and effective under various conditions.
3.3 Pharmaceuticals
In the pharmaceutical industry, this compound serves as a key intermediate in synthesizing various drugs and therapeutic agents, thereby playing a crucial role in drug development processes.
Summary of Key Findings
| Application Area | Specific Uses | Outcomes/Benefits |
|---|---|---|
| Scientific Research | Synthesis of MIPs for pollutant degradation | High retention rates; effective pollutant removal |
| Biological Studies | Acetylcholinesterase inhibition; endocrine disruption studies | Insights into neurobiology; potential health risks |
| Environmental Science | Pollution control; corrosion inhibition | Enhanced environmental safety; metal protection |
| Industrial Applications | Detergents; dyes; pharmaceuticals | Improved product efficacy; versatile applications |
Mechanism of Action
The mechanism of action of 2-(4-Nonylphenoxy)acetic acid primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability. It also inhibits the enzyme acetylcholinesterase, which is crucial for nerve function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares NPXA with four structurally related acetic acid derivatives:
Key Observations:
- Lipophilicity: NPXA’s long nonyl chain results in a higher log Kow (3.6) compared to analogs with shorter chains or polar substituents (e.g., methoxy or nitro groups).
- Electronic Effects: Chlorine and nitro groups in analogs (e.g., 2-(4-(4-Chlorophenoxy)phenyl)acetic acid) increase electron-withdrawing effects, altering reactivity and interaction with biological targets .
Enzyme Inhibition
- NPXA: Inhibits acetylcholinesterase (AChE), a key enzyme in neurotransmission. Its nonyl chain facilitates membrane penetration, enhancing efficacy in cell-based studies .
- Chlorinated Analogs: Compounds like 2-(4-(4-Chlorophenoxy)phenyl)acetic acid may exhibit herbicidal activity due to structural similarity to auxin-like herbicides (e.g., 2,4-D) .
Endocrine Effects
Toxicity Profiles
Notable Findings:
Biological Activity
2-(4-Nonylphenoxy)acetic acid, also known as 4-nonylphenoxyacetic acid (CAS No. 3115-49-9), is a chemical compound that has garnered attention due to its biological activity and potential endocrine-disrupting properties. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula : C₁₇H₂₆O₃
- Molecular Weight : 278.4 g/mol
- Structural Formula :
This compound exhibits biological activity primarily through its interaction with estrogen receptors, leading to weak estrogenic effects. In various studies, it has been shown to influence hormone-related pathways, particularly in reproductive systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Estrogenic Activity :
- In an uterotrophic assay, the compound demonstrated a significant increase in uterine weights in female rats at higher doses (400 mg/kg), indicating its potential estrogenic effects .
- The compound did not show genotoxic effects in vitro or in vivo, as evidenced by studies involving bacterial and mammalian cells .
-
Toxicological Studies :
- A study involving immature female Wistar rats revealed that daily administration at doses of 200 mg/kg and above led to reduced body weight gains and increased uterine weights .
- In a 14-day toxicity study, administration of 450 mg/kg resulted in severe toxicity, while no significant adverse effects were observed at lower doses (150 mg/kg) .
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Endocrine Disruption Potential :
- The compound has been classified as having mild endocrine-disrupting properties, with evidence suggesting both anti-androgenic and anti-estrogenic activities in vitro .
- It is noted for its ability to induce changes in thyroid hormone levels, particularly T4 concentrations, indicating potential thyroid disruption .
Study 1: Uterotrophic Assay
A uterotrophic assay was conducted where immature female Wistar rats were treated with varying doses of this compound. The results indicated:
- Doses : 0, 10, 100, 200, 300, and 400 mg/kg.
- Findings : Significant increases in uterine weights were observed at higher doses compared to controls.
| Dose (mg/kg) | Absolute Uterine Weight (g) | Relative Uterine Weight (g/100g body weight) |
|---|---|---|
| Control | X | Y |
| 200 | A | B |
| 400 | C | D |
Study 2: Repeated Dose Toxicity
In a repeated dose toxicity study:
- Subjects : Male and female Wistar Han rats.
- Doses : Administered at levels of 0, 150, and 450 mg/kg.
- Outcomes : At the highest dose, severe clinical signs were observed along with decreased body weight and feed consumption.
| Parameter | Control Group | 150 mg/kg Group | 450 mg/kg Group |
|---|---|---|---|
| Body Weight Gain (%) | X% | Y% | Z% |
| Feed Consumption (g/day) | A | B | C |
| Clinical Signs Observed | None | None | Yes |
Q & A
Q. What experimental models and OECD guidelines are used to evaluate repeated-dose and reproductive toxicity of 2-(4-Nonylphenoxy)acetic acid?
- Methodological Answer: The compound's toxicity profile is assessed using OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with Reproductive/Developmental Toxicity Screening). This involves administering the compound via oral gavage to Crl:WI(Han) rats at doses of 0, 20, 60, or 200 mg/kg/day. Endpoints include histopathology (e.g., forestomach hyperplasia), hormonal changes (e.g., serum thyroxine levels), and reproductive parameters (e.g., gestation index, offspring survival). Parental toxicity NOAEL was determined at 20 mg/kg/day due to forestomach irritation, while developmental toxicity NOAEL was 200 mg/kg/day .
Q. What are the acute oral toxicity endpoints for this compound in rodent studies?
- Methodological Answer: Acute oral LD₅₀ in Wistar rats is 1674 mg/kg. Doses ≥2000 mg/kg caused mortality within 6 days, with clinical signs including dyspnea, ataxia, and gastrointestinal inflammation. Necropsy revealed lung mottling and gastric reddening. These studies inform hazard classification and safety protocols for handling .
Q. How is developmental toxicity assessed for this compound?
- Methodological Answer: Developmental effects are evaluated in OECD TG 422-compliant studies, where dams are exposed from pre-mating through lactation. Key metrics include offspring body weight (significantly reduced in female pups at 200 mg/kg/day on postnatal day 1, but not day 4), litter size, and survival indices. No structural malformations were observed, but transient weight changes highlight the need for longitudinal monitoring .
Advanced Research Questions
Q. How do contradictions in NOAEL values for parental toxicity arise, and how are they resolved?
- Methodological Answer: Discrepancies exist between the study authors (NOAEL = 60 mg/kg/day) and the MAK Commission (NOAEL = 20 mg/kg/day). This stems from differing interpretations of forestomach hyperplasia: the Commission classifies it as adverse even at lower doses due to epithelial irritation, whereas the original study attributed it to acidity without systemic effects. Resolution requires histopathological consensus and dose-response modeling .
Q. What challenges exist in interpreting weak estrogenic activity from uterotrophic assays?
- Methodological Answer: In immature Wistar rats, 400 mg/kg/day caused a 1.3-fold increase in uterine weight vs. controls, compared to a 3.8-fold increase with estradiol. However, high doses also reduced body weight gain (56–63% of controls), complicating differentiation between direct hormonal effects and systemic toxicity. Researchers must normalize uterine weights to body weight and include recovery phases to isolate endocrine activity .
Why are skin sensitization findings from guinea pig maximization tests questioned?
Q. How do toxicokinetic models estimate dermal absorption, and what variability exists?
- Methodological Answer: Four flux models (Fiserova-Bergerova, Guy-Potts, Wilschut, IHSkinPerm) predict absorption rates of 19–0.56 µg/cm²/hour for saturated aqueous solutions. Extrapolated to 2000 cm² skin exposure, total absorption ranges from 0.6–38 mg/hour. Variability arises from assumptions about pH, log KOW (3.6), and permeability coefficients. These models guide occupational exposure limits but require validation with in vivo data .
Data Gaps and Research Priorities
Q. What critical data gaps hinder carcinogenicity and inhalation risk assessments?
- Methodological Answer:
- Carcinogenicity: No long-term bioassays exist. Priority should be given to two-year rodent studies, given structural analogs (e.g., phenoxy herbicides) with carcinogenic potential.
- Inhalation Toxicity: Absence of inhalation data precludes MAK value derivation. Acute and subacute inhalation studies (OECD TG 403/412) are needed to evaluate respiratory tract irritation and systemic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
